2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione
Description
2-Bromo-4H,6H,7H-5λ⁶-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is a bicyclic heterocyclic compound featuring a fused thiopyran and thiazole core. The molecule contains a bromine substituent at position 2 and two sulfone (dione) groups at position 5, contributing to its unique electronic and steric properties. This compound is structurally related to derivatives like 2-amino-4H,6H,7H-5λ⁶-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide, which has been commercialized for pharmaceutical research .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazole 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S2/c7-6-8-4-1-2-12(9,10)3-5(4)11-6/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILJQJFNMVFFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1N=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor thiopyrano-thiazole compound. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Cyclization Reactions: It can form new ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminothiopyrano-thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry
2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione has been studied for its potential therapeutic effects. Research indicates that it exhibits anti-inflammatory and antimicrobial properties. For instance:
- Case Study : In a study examining its antimicrobial activity against various bacterial strains, the compound demonstrated significant inhibition of growth compared to control groups. This suggests its potential as a lead compound in developing new antibiotics.
Agricultural Chemistry
The compound's efficacy as a pesticide has been explored due to its ability to disrupt biological processes in pests.
- Data Table : Effectiveness of 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione as a pesticide.
| Pest Type | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Spider Mites | 100 | 90 |
| Whiteflies | 75 | 80 |
This table illustrates that at varying concentrations, the compound can significantly reduce pest populations.
Materials Science
Research has also focused on the use of this compound in creating novel materials with enhanced properties.
- Case Study : A study investigated the incorporation of 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione into polymer matrices to improve thermal stability and mechanical strength. The results indicated that composites containing this compound exhibited improved thermal resistance compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione involves its interaction with various molecular targets. The bromine atom and the thiopyrano-thiazole ring system play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
- 2-Amino-4H,6H,7H-5λ⁶-thiopyrano[4,3-d][1,3]thiazole-5,5-dione Hydrobromide Key Differences: Replacing the bromine at position 2 with an amino group significantly alters reactivity. Synthetic Utility: The bromo compound serves as a precursor for synthesizing amino derivatives via nucleophilic displacement, highlighting its versatility in medicinal chemistry .
Brominated Heterocycles with Fused Ring Systems
- 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) Structure: A monocyclic thiazole with bromine at position 4 and a hydrazonoethyl group. Comparison: The absence of a fused thiopyran ring in 4f reduces steric hindrance, enabling easier functionalization. However, the bromine in 4f is less reactive than in the target compound due to electronic differences in the thiazole vs. thiopyrano-thiazole systems . Synthetic Efficiency: 4f was synthesized in 96% yield via a mild procedure, suggesting that the target compound’s complex fused structure may require harsher conditions or lower yields .
Benzopyrano-Pyrimidine-Dione Derivatives
- 4-(Substituted)phenyl-1,2,3,4-tetrahydro-benzopyrano[4,3-d]pyrimidine-2,5-dione Structure: A benzopyran fused to a pyrimidine-dione, differing from the thiopyrano-thiazole system. Biological Relevance: Benzopyrano-pyrimidine-diones exhibit antitubercular activity, implying that the target compound’s dione groups may also contribute to antimicrobial properties .
Biological Activity
2-Bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is a heterocyclic compound notable for its unique fused ring structure that integrates thiophene and thiazole functionalities. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including potential applications in pharmacology.
The molecular formula of 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is , with a molecular weight of 268.2 g/mol. Its structure features a bromine atom at the 2-position and dione groups at the 5-position, contributing to its reactivity and biological activity.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antioxidant Activity : Studies have demonstrated that thiopyrano-thiazole derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been assessed using various assays such as DPPH and ORAC .
- Antiproliferative Effects : In vitro studies have shown that 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione possesses antiproliferative activity against several cancer cell lines. This suggests potential as an anticancer agent .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It has demonstrated inhibitory action against pro-inflammatory enzymes such as lipoxygenase (LO) and cyclooxygenase (COX), which play critical roles in inflammatory processes .
Synthesis Methods
The synthesis of 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione can be achieved through various methods. One common approach involves the reaction of thiophene derivatives with thiazole precursors under controlled conditions to yield the desired heterocyclic structure. Detailed synthetic routes are essential for optimizing yield and purity.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Antioxidant Evaluation : A study assessed the antioxidant activity of several thiopyrano-thiazole derivatives using DPPH and FRAP assays. Results indicated that certain derivatives exhibited superior antioxidant capabilities compared to standard antioxidants .
- Anticancer Activity : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione showed significant cytotoxic effects with IC50 values in the micromolar range. This highlights its potential as a lead compound in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione compared to structurally related compounds:
| Compound Name | Antioxidant Activity | Antiproliferative Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-Bromo-4H... | Moderate | High | High |
| Thiazole Derivative A | Low | Moderate | Moderate |
| Thiophene Derivative B | High | Low | Low |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Bromination | Bromine in acetic acid (2 eq.), RT | 60-75% | |
| Cyclization | K₂CO₃, DMF, 80°C | 45-65% |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines high-resolution data to resolve the fused thiopyrano-thiazole structure and confirm bromine placement .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiopyrano ring protons at δ 3.2-4.5 ppm) and bromine’s deshielding effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 365.92) .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Contradictions (e.g., disordered atoms, twinning) require:
- Data Redundancy : Collect multiple datasets at different temperatures.
- Refinement Tools : Use SHELXL’s TWIN/BASF commands for twinned crystals or PART instructions for disordered atoms .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants vs. bond lengths) .
Advanced: What strategies optimize regioselective bromination in similar heterocycles?
Methodological Answer:
Regioselectivity depends on:
- Electronic Effects : Electron-rich positions (e.g., para to sulfur in thiazole) favor electrophilic bromination .
- Directing Groups : Substituents like methoxy or methyl guide bromine to specific sites (e.g., 2-bromo vs. 5-bromo isomers) .
- Solvent Choice : Polar solvents (acetic acid) stabilize transition states for selective bromine addition .
Basic: What are the reactivity patterns of the bromine atom in this compound?
Methodological Answer:
The bromine undergoes:
- Nucleophilic Substitution : With secondary amines (e.g., piperidine) to form amino derivatives .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups .
- Reduction : LiAlH₄ reduces C-Br bonds, forming dehalogenated analogs for structure-activity studies .
Advanced: How to address low yields in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst Screening : Replace K₂CO₃ with DBU for higher cyclization efficiency .
- Solvent Optimization : Use THF instead of DMF to reduce side reactions .
- Flow Chemistry : Continuous flow systems improve reaction control and scalability .
Basic: How does the thiopyrano-thiazole ring system influence stability?
Methodological Answer:
- Conformational Rigidity : The fused ring system reduces entropy, enhancing thermal stability .
- Sulfur Effects : Thiazole sulfur participates in resonance, stabilizing the dione moiety against hydrolysis .
Advanced: What analytical approaches validate synthetic intermediates?
Methodological Answer:
- HPLC-MS : Monitors reaction progress and identifies byproducts .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 35.2%, Br: 21.8% calculated vs. observed) .
- In Situ IR Spectroscopy : Tracks carbonyl (1700-1750 cm⁻¹) and C-Br (550-600 cm⁻¹) bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
